molecular formula C31H32N4O3S B2431869 N-cyclopentyl-4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide CAS No. 1115324-10-1

N-cyclopentyl-4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide

Cat. No.: B2431869
CAS No.: 1115324-10-1
M. Wt: 540.68
InChI Key: BLXBWWPDEGNOBJ-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide is a useful research compound. Its molecular formula is C31H32N4O3S and its molecular weight is 540.68. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • A study discussed the synthesis of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, highlighting their cytotoxic activity against cancer cells and potential as therapeutic agents in oncology. The research showed the significant cytotoxicity of certain derivatives, especially against in vivo subcutaneous colon 38 tumors in mice, indicating potential applications in cancer treatment (Bu et al., 2001).

  • Another study focused on the synthesis and analgesic activity of new pyrazoles and triazoles bearing a 6,8-Dibromo-2-methylquinazoline moiety. This research outlines the process of creating these compounds and their potential as analgesic agents, suggesting applications in pain management (Saad et al., 2011).

  • Research on fused quinoline derivatives with antiproliferative activities demonstrated the potential of these compounds as inhibitors of various kinases, indicating their usefulness in developing new anticancer drugs (Mohareb et al., 2022).

Potential Therapeutic Uses

  • Studies on heterocyclic carboxamides as potential antipsychotic agents explored the binding to dopamine and serotonin receptors, showcasing their potential in treating psychiatric disorders. This highlights the importance of structural modifications in enhancing the therapeutic profile of such compounds (Norman et al., 1996).

  • The design and synthesis of water-soluble analogues of quinazolin-4-one-based antitumor agents presented advances in improving the solubility and cytotoxicity of these compounds, paving the way for their use in cancer therapy (Bavetsias et al., 2002).

Properties

IUPAC Name

N-cyclopentyl-4-[[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O3S/c1-21-10-12-22(13-11-21)18-32-28(36)20-39-31-34-27-9-5-4-8-26(27)30(38)35(31)19-23-14-16-24(17-15-23)29(37)33-25-6-2-3-7-25/h4-5,8-17,25H,2-3,6-7,18-20H2,1H3,(H,32,36)(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXBWWPDEGNOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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